molecular formula C18H20N2O4S B11064509 2H-Quinoline-1-carboxylic acid, 6-benzylsulfamoyl-3,4-dihydro-, methyl ester

2H-Quinoline-1-carboxylic acid, 6-benzylsulfamoyl-3,4-dihydro-, methyl ester

Cat. No.: B11064509
M. Wt: 360.4 g/mol
InChI Key: GHWBMDKLMHHRHR-UHFFFAOYSA-N
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Description

METHYL 6-(BENZYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a benzylsulfamoyl group and a carboxylate ester group attached to a tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-(BENZYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.

The benzylsulfamoyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzylsulfonyl chloride reacts with the amine group on the tetrahydroquinoline ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-(BENZYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the tetrahydroquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like benzylsulfonyl chloride for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

METHYL 6-(BENZYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 6-(BENZYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The benzylsulfamoyl group can interact with enzymes or receptors, modulating their activity. The tetrahydroquinoline ring can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    METHYL 6-(BENZYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE: can be compared with other tetrahydroquinoline derivatives, such as:

Uniqueness

The presence of the benzylsulfamoyl group and the carboxylate ester group in METHYL 6-(BENZYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 6-(benzylsulfamoyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C18H20N2O4S/c1-24-18(21)20-11-5-8-15-12-16(9-10-17(15)20)25(22,23)19-13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,19H,5,8,11,13H2,1H3

InChI Key

GHWBMDKLMHHRHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3

Origin of Product

United States

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